3-[1-[3-(tetrazol-1-yl)propanoyl]piperidin-3-yl]-N-[4-(trifluoromethyl)phenyl]propanamide
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Overview
Description
3-[1-[3-(tetrazol-1-yl)propanoyl]piperidin-3-yl]-N-[4-(trifluoromethyl)phenyl]propanamide is a complex organic compound that features a tetrazole ring, a piperidine ring, and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-[3-(tetrazol-1-yl)propanoyl]piperidin-3-yl]-N-[4-(trifluoromethyl)phenyl]propanamide typically involves multiple steps, starting from readily available starting materials
Formation of Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Acylation of Piperidine Ring: The piperidine ring is acylated using a suitable acyl chloride, such as 3-(tetrazol-1-yl)propanoyl chloride, under basic conditions.
Introduction of Trifluoromethylphenyl Group: The final step involves coupling the acylated piperidine intermediate with 4-(trifluoromethyl)phenylamine under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-[1-[3-(tetrazol-1-yl)propanoyl]piperidin-3-yl]-N-[4-(trifluoromethyl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[1-[3-(tetrazol-1-yl)propanoyl]piperidin-3-yl]-N-[4-(trifluoromethyl)phenyl]propanamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Pharmaceuticals: It may serve as an intermediate in the synthesis of pharmaceutical compounds with anti-inflammatory or analgesic properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[1-[3-(tetrazol-1-yl)propanoyl]piperidin-3-yl]-N-[4-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The tetrazole ring may interact with enzymes or receptors, modulating their activity. The piperidine ring and trifluoromethylphenyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-(1H-Tetrazol-1-yl)propanoic acid
- 3-(1H-1,2,3,4-Tetrazol-1-yl)propanoic acid
- 3-(4-Methyl-1H-pyrazol-1-yl)propanoic acid
Uniqueness
3-[1-[3-(tetrazol-1-yl)propanoyl]piperidin-3-yl]-N-[4-(trifluoromethyl)phenyl]propanamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-[1-[3-(tetrazol-1-yl)propanoyl]piperidin-3-yl]-N-[4-(trifluoromethyl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23F3N6O2/c20-19(21,22)15-4-6-16(7-5-15)24-17(29)8-3-14-2-1-10-27(12-14)18(30)9-11-28-13-23-25-26-28/h4-7,13-14H,1-3,8-12H2,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZUIDBZBNNCJLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCN2C=NN=N2)CCC(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23F3N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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